2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-16-4-2-3-14(11-16)21-17(23)12-25-18-20-9-10-22(18)15-7-5-13(19)6-8-15/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSARHLSQMUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using thiourea.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 3-methoxyphenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Imidazole vs. Triazole Derivatives
- Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide): Replaces the imidazole core with a triazole ring. IR data (C=O stretch at 1678 cm⁻¹) and HRMS ([M+H]+ = 393.1112) confirm structural integrity . Key Difference: Triazoles offer greater metabolic stability compared to imidazoles due to reduced susceptibility to oxidation .
Imidazole vs. Benzimidazole Derivatives
- 2-{[1-(4-Chlorobenzyl)-1H-Benzimidazol-2-yl]Sulfanyl}-N′-[(E)-1-(3-Methoxyphenyl)Ethylidene]Acetohydrazide (CAS 314068-55-8) :
Substituent Effects on the Aromatic Rings
Chlorophenyl vs. Methoxyphenyl Substitution
Halogen Variations (Cl vs. Br)
- 2-{[1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(4-Chlorophenyl)Acetamide :
Sulfur Group Modifications
Sulfanyl (–S–) vs. Sulfonyl (–SO₂–)
- 2-[1-[(2-Chlorophenyl)Methyl]Indol-3-yl]Sulfonyl-N-(4-Methoxyphenyl)Acetamide (CAS 686749-00-8): Replaces the sulfanyl bridge with a sulfonyl group.
Hybrid Heterocyclic Systems
Imidazole vs. Pyrazolo-Pyrimidine
- 2-[1-(4-Chlorophenyl)Pyrazolo[3,4-d]Pyrimidin-4-yl]Sulfanyl-N-(2-Isopropylphenyl)Acetamide (CAS 850718-94-4) :
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₈H₁₅ClN₃O₂S.
Biological Activity
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3OS |
| Molecular Weight | 365.87 g/mol |
| LogP | 5.1976 |
| Polar Surface Area | 34.025 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical factors in drug design.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of imidazole, including those similar to our compound, showed efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Antitumor Effects
Several studies have suggested that imidazole derivatives possess antitumor activity. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The presence of the chlorophenyl group in this compound may enhance its interaction with cellular targets involved in tumor progression .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Interference with Signal Transduction Pathways : It could disrupt pathways critical for cell proliferation and survival.
- Induction of Oxidative Stress : This may lead to increased reactive oxygen species (ROS) within cells, promoting apoptosis in cancerous cells.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced viability in several cancer cell lines, including breast and lung cancers. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound, indicating its potential as a chemotherapeutic agent .
Q & A
Basic: What are the critical synthetic challenges in preparing 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide, and how can they be addressed methodologically?
Answer:
The synthesis involves four key steps: (1) imidazole ring cyclization, (2) chlorophenyl group introduction via electrophilic substitution, (3) sulfanyl linkage formation, and (4) acetamide coupling. Challenges include:
- Low yields in imidazole cyclization : Optimize reaction conditions (e.g., acidic/basic catalysts, temperature) to favor 5-membered ring formation .
- Stereochemical control in sulfanyl linkage : Use thiol-protecting groups (e.g., trityl) to prevent undesired disulfide byproducts .
- Purification of final product : Employ gradient column chromatography with silica gel and ethyl acetate/hexane mixtures to separate polar impurities .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is required:
- 1H/13C NMR : Verify substituent positions (e.g., chlorophenyl proton signals at ~7.3–7.5 ppm, methoxyphenyl protons at ~3.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C19H17ClN3O2S; theoretical m/z 394.0724) .
- HPLC purity analysis : Use C18 reverse-phase columns with UV detection at 254 nm; ≥95% purity is required for biological assays .
Basic: What preliminary biological assays are recommended to evaluate its bioactivity?
Answer:
- Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Cytotoxicity profiling : Test on non-cancerous cells (e.g., HEK-293) to assess selectivity indices .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Answer:
- Substituent variation : Synthesize analogs with:
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., CYP450 enzymes) to predict binding affinities .
- Pharmacokinetic profiling : Measure logP (octanol-water partition) and metabolic stability in liver microsomes .
Advanced: What mechanistic studies are required to elucidate its mode of action in anticancer applications?
Answer:
- Apoptosis induction : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- ROS generation : Measure intracellular reactive oxygen species via DCFH-DA fluorescence .
- Target identification : Employ pull-down assays with biotinylated analogs and streptavidin-coated beads for protein target isolation .
Advanced: How should researchers address contradictory bioactivity data across different experimental models?
Answer:
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and exposure times (24–72 hrs) .
- Model specificity : Compare results across 2D vs. 3D cell cultures (e.g., spheroids) to assess microenvironmental influences .
- Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, accounting for heterogeneity (I² statistic) .
Advanced: What strategies mitigate oxidative degradation of the sulfanyl group during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
